5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a quinoxaline moiety, a piperidine ring, and a pyrimidine group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 3-methyl-2,3-butanedione, under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reactions: The quinoxaline and piperidine intermediates are then coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Pyrimidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the pyrimidine ring. Reagents such as sodium azide or thiols can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Azido-pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies often involve in vitro and in vivo assays to determine its efficacy and mechanism of action.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics to these materials.
Mechanism of Action
The mechanism by which 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and pyrimidine rings may facilitate binding to DNA or proteins, thereby modulating biological pathways involved in cell proliferation, inflammation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine: Lacks the methyl group on the quinoxaline ring.
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-4-amine: Has a different substitution pattern on the pyrimidine ring.
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-ol: Contains a hydroxyl group instead of an amine on the pyrimidine ring.
Uniqueness
The unique combination of the quinoxaline, piperidine, and pyrimidine rings in 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-13-18(24-17-6-4-3-5-16(17)23-13)26-9-7-15(8-10-26)25(2)19-21-11-14(20)12-22-19/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGXQMPXYACSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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